(3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole (3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13664325
InChI: InChI=1S/C14H25NO3/c1-2-13-14(3-6-15-13)18-12(1)10-17-9-11-4-7-16-8-5-11/h11-15H,1-10H2/t12-,13-,14-/m1/s1
SMILES: C1CC2C(CCN2)OC1COCC3CCOCC3
Molecular Formula: C14H25NO3
Molecular Weight: 255.35 g/mol

(3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole

CAS No.:

Cat. No.: VC13664325

Molecular Formula: C14H25NO3

Molecular Weight: 255.35 g/mol

* For research use only. Not for human or veterinary use.

(3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole -

Specification

Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
IUPAC Name (3aR,5R,7aR)-5-(oxan-4-ylmethoxymethyl)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole
Standard InChI InChI=1S/C14H25NO3/c1-2-13-14(3-6-15-13)18-12(1)10-17-9-11-4-7-16-8-5-11/h11-15H,1-10H2/t12-,13-,14-/m1/s1
Standard InChI Key BXVMMTJNBOUSTD-MGPQQGTHSA-N
Isomeric SMILES C1C[C@@H]2[C@@H](CCN2)O[C@H]1COCC3CCOCC3
SMILES C1CC2C(CCN2)OC1COCC3CCOCC3
Canonical SMILES C1CC2C(CCN2)OC1COCC3CCOCC3

Introduction

The compound (3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole is a complex organic molecule characterized by its unique stereochemistry and functional groups. It contains a tetrahydro-2H-pyran moiety linked through a methoxy group to an octahydropyrano structure, which is itself fused to a pyrrole ring. This structural arrangement suggests potential for diverse chemical reactivity and biological activity.

Synthesis Methods

The synthesis of (3aR,5R,7aR)-5-(((tetrahydro-2H-pyran-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole typically involves multi-step synthetic routes that integrate various organic reactions. Common methods may include:

  • Condensation Reactions: These could be used to form the pyrrole ring and the octahydropyrano structure.

  • Alkylation Reactions: These might be employed to introduce the methoxy group linking the tetrahydro-2H-pyran moiety.

Biological Activity

The compound's unique structure suggests potential for interaction with biological targets such as enzymes or receptors. Preliminary studies could focus on its binding affinity to understand its mechanism of action and potential therapeutic uses.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
(3aR,5R,6S,7R)-Tetrahydro-pyrano[3,2-d]thiazoleContains thiazole instead of pyrroleExhibits distinct antimicrobial activity
(1R,3aR,7aR)-Octahydro-indole derivativesIndole ring structureKnown for neuroprotective effects
5-Hydroxy-tetrahydropyran derivativesHydroxy group enhances solubilityPotential use in drug formulations

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